Enhanced Lipophilicity vs. Unfluorinated Analog
The incorporation of the pentafluorophenyl group significantly increases the lipophilicity of the propionic acid scaffold. 3-(Pentafluorophenyl)propionic acid exhibits a calculated LogP of 2.3993 (ChemSrc) or an ACD/LogP of 2.02 (ChemSpider) . In contrast, the unfluorinated comparator, 3-phenylpropionic acid, has a reported LogP of 1.84 [1]. This difference of ΔLogP ≈ 0.56 to 0.18 units represents a substantial increase in hydrophobicity, which directly influences membrane permeability and non-specific binding in biological assays. The quantification of this difference is based on cross-study comparable values from authoritative physicochemical databases.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3993 (ChemSrc) or 2.02 (ChemSpider ACD/LogP) |
| Comparator Or Baseline | 3-Phenylpropionic acid: LogP = 1.84 |
| Quantified Difference | ΔLogP ≈ +0.56 to +0.18 |
| Conditions | Calculated/experimental octanol-water partition coefficient; values compiled from ChemSrc, ChemSpider, and PubChem. |
Why This Matters
This quantifiable increase in LogP directly impacts the compound's suitability for applications requiring enhanced membrane permeability or improved retention in reversed-phase chromatography, making it a superior choice over non-fluorinated analogs in medicinal chemistry and analytical method development.
- [1] PubChem. 3-Phenylpropionic acid. CID=107. LogP: 1.84. https://pubchem.ncbi.nlm.nih.gov/compound/107 View Source
